molecular formula C7H14 B081421 trans-3-Heptene CAS No. 14686-14-7

trans-3-Heptene

Cat. No.: B081421
CAS No.: 14686-14-7
M. Wt: 98.19 g/mol
InChI Key: WZHKDGJSXCTSCK-FNORWQNLSA-N
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Description

trans-3-Heptene: is an organic compound with the molecular formula C7H14 . It is a type of alkene, specifically an unsaturated hydrocarbon, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Trans-3-Heptene is a simple organic compound with the molecular formula C7H14 . As an alkene, it primarily targets carbon atoms in organic reactions. Alkenes are known to participate in a variety of chemical reactions, including addition reactions, polymerization, and oxidation .

Mode of Action

The mode of action of this compound is primarily through its double bond. The double bond in alkenes, such as this compound, is a region of high electron density, making it susceptible to attack by electrophiles. This leads to the breaking of the double bond and the formation of new single bonds with the attacking species .

Biochemical Pathways

This compound, like other alkenes, can participate in various biochemical pathways, particularly those involving addition reactions. For instance, it can undergo hydration to form alcohols, halogenation to form dihalides, or hydrogenation to form alkanes . The exact pathways and their downstream effects would depend on the specific conditions and reactants present.

Pharmacokinetics

For instance, its non-polar nature might facilitate absorption through biological membranes, while its small size could influence its distribution within the body .

Result of Action

The result of this compound’s action would depend on the specific reaction it is involved in. For example, in a hydration reaction, it could yield an alcohol, while in a halogenation reaction, it could yield a dihalide . These products could then participate in further reactions, leading to a variety of possible molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of catalysts can speed up its reactions, while certain solvents can enhance its solubility and hence its reactivity . Temperature and pressure can also affect the rate and direction of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Isomerization of Butyraldehyde: One common method for synthesizing trans-3-Heptene involves the acid-catalyzed isomerization of butyraldehyde.

    Reduction of 4-Heptanone: Another method involves the reduction of 4-Heptanone using triethylsilane.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes that optimize yield and purity. These methods may include the use of advanced catalysts and reaction conditions tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) under controlled conditions.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Saturated Hydrocarbons: From reduction reactions.

    Substituted Alkenes: From substitution reactions.

Comparison with Similar Compounds

    cis-3-Heptene: The cis isomer of 3-Heptene, where the hydrogen atoms are on the same side of the double bond.

    trans-2-Heptene: Another isomer with the double bond located between the second and third carbon atoms.

    cis-2-Heptene: The cis isomer of 2-Heptene

Uniqueness: trans-3-Heptene is unique due to its specific geometric configuration, which affects its physical and chemical properties. The trans configuration generally results in a more linear structure, leading to different reactivity and interactions compared to its cis counterparts .

Properties

IUPAC Name

(E)-hept-3-ene
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5+
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InChI Key

WZHKDGJSXCTSCK-FNORWQNLSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC
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Isomeric SMILES

CCC/C=C/CC
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID40873235
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Molecular Weight

98.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name trans-3-Heptene
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Vapor Pressure

52.4 [mmHg]
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CAS No.

14686-14-7, 592-78-9, 68476-39-1
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What volatile organic compounds have been identified in poly(methyl methacrylate) kitchen utensils, and what are their potential sources?

A1: Headspace gas chromatography/mass spectrometry analysis revealed the presence of 16 volatile organic compounds in poly(methyl methacrylate) (PMMA) kitchen utensils. [] Notably, trans-3-heptene was identified alongside other compounds like methyl methacrylate, methyl acrylate, toluene, and various other alkenes and esters. [] While methyl methacrylate is the primary monomer in PMMA and methyl acrylate acts as a comonomer, toluene is likely a residual solvent from the manufacturing process. [] The presence of this compound and other volatile compounds highlights the importance of comprehensive analysis to ensure the safety and quality of consumer products.

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